molecular formula C23H24N2O3S B3026177 S1PR1 modulator 1

S1PR1 modulator 1

Cat. No.: B3026177
M. Wt: 408.5 g/mol
InChI Key: KZNIDEPMBGHFQK-AWAAXKIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10739 is a chemical compound known for its role as a soft-drug agonist of the sphingosine-1-phosphate receptor 1. This compound was designed to prevent systemic effects following topical application. It is selective for sphingosine-1-phosphate receptor 1 over other sphingosine-1-phosphate receptors, making it a valuable tool in scientific research .

Scientific Research Applications

CAY10739 has a wide range of scientific research applications In chemistry, it is used as a tool to study the sphingosine-1-phosphate receptor 1 In biology, it is used to investigate the role of sphingosine-1-phosphate in cellular processesIn industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

Target of Action

The primary target of S1PR1 modulator 1 is the sphingosine-1-phosphate receptor 1 (S1PR1) . S1PR1 is a G-protein-coupled receptor that plays a crucial role in the immune system and vascular biology . It is expressed throughout the body and mediates a broad range of biological functions . S1PR1 plays a key role in angiogenesis, neurogenesis, immune cell trafficking, endothelial barrier function, and vascular tone .

Mode of Action

The this compound interacts with its target by binding to S1PR1 . This binding results in the internalization of the receptor-modulator complex into the lymphocyte, effectively antagonizing the receptor . This process limits lymphocyte egress from lymph nodes, reducing the number of circulating lymphocytes in the peripheral blood, and thereby reducing their migration into the central nervous system (CNS) .

Biochemical Pathways

The this compound affects the sphingosine-1-phosphate (S1P) signaling pathways . S1P signaling pathways regulate lymphocyte trafficking, brain and cardiac development, vascular permeability, and vascular and bronchial tone . The modulation of S1PR1 markedly inhibits pro-angiogenic functions in the presence of high concentrations of S1P, but enhances angiogenesis when low S1P concentrations are present .

Pharmacokinetics

They exhibit high oral bioavailability, with a time to maximum plasma concentration (Tmax) of 12 to 16 hours, and reach steady state after 1 to 2 months of regular dosing . Active s1pr modulators are found at relatively low concentrations .

Result of Action

The action of this compound results in a reduction in the number of circulating lymphocytes in the peripheral blood, thereby reducing their migration into the CNS . This limits lymphocyte effects in tissues . The modulation of S1PR1 also affects angiogenesis, neurogenesis, immune cell trafficking, endothelial barrier function, and vascular tone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, S1PR1 gene and protein expression was increased in UC and Crohn’s disease (CD) patients and predominantly expressed on HIMEC . These findings suggest that the disease environment can influence the action of S1PR1 modulators.

Future Directions

S1PR1 modulators are of interest in the treatment of various autoimmune disorders, including MS . The development of more selective second-generation S1PR modulators has been facilitated by an improved understanding of the mechanism of action of these compounds . Ongoing trials are focused on new-generation S1PR1 modulators .

Biochemical Analysis

Biochemical Properties

S1PR1 modulator 1 interacts with S1PR1, which is expressed on the cell surface of lymphocytes . This interaction is crucial for the functioning of the immune system, particularly in the trafficking and activation of both innate and adaptive immune systems .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit immune cell trafficking, which can lead to a reduction in inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to S1PR1, leading to receptor internalization, subsequent ubiquitination, and proteasome degradation . This process renders lymphocytes incapable of following the S1P gradient and prevents their access to inflammation sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, preliminary data have demonstrated a faster recovery of mucosal damage in mice with a conditional deletion of S1PR1 in the epithelia and endothelia compartments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, prophylactic administration of RP-101074, an S1PR1 modulator, demonstrated protective effects in a preclinical, non-inflammatory animal model, following a bell-shaped dose-response curve .

Metabolic Pathways

This compound is involved in the S1P-S1PR signaling pathway . This pathway is maintained by synthetic and degradative enzymes and regulates lymphocyte trafficking .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with S1PR1 . The modulation of S1PR1 not only inhibits immune cell trafficking but also promotes tissue repair .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are largely determined by its interaction with S1PR1 . For instance, S1PR1 is highly expressed on endothelial cells and increases vascular barrier function .

Chemical Reactions Analysis

CAY10739 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

CAY10739 is unique in its selectivity for sphingosine-1-phosphate receptor 1. Similar compounds include other sphingosine-1-phosphate receptor agonists, such as fingolimod and siponimod. CAY10739 is distinct in its design as a soft-drug, which minimizes systemic effects and enhances its therapeutic potential .

Properties

IUPAC Name

[2-methyl-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-propylimino-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-5-12-24-23-25(19-9-7-6-8-15(19)2)22(27)21(29-23)14-18-10-11-20(16(3)13-18)28-17(4)26/h6-11,13-14H,5,12H2,1-4H3/b21-14-,24-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNIDEPMBGHFQK-AWAAXKIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)C)S1)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)C)/S1)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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